3,5-Diamino-2-methylphenylboronic acid
Overview
Description
3,5-Diamino-2-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino groups at the 3 and 5 positions and a methyl group at the 2 position
Mechanism of Action
Target of Action
The primary target of 3,5-Diamino-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction allows for the conjoining of chemically differentiated fragments, resulting in the formation of complex organic compounds .
Action Environment
The action environment can influence the efficacy and stability of this compound. As mentioned earlier, boronic acids and their esters are only marginally stable in water . Therefore, the presence of water and other environmental factors could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2-methylphenylboronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-2-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 3,5-Diamino-2-methylphenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development . This compound could potentially be explored for similar applications.
Industry: In materials science, boronic acids are used in the design of sensors and drug delivery systems due to their ability to form reversible covalent bonds with diols and other functional groups .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the amino and methyl substituents, making it less versatile in certain applications.
3,5-Dinitro-2-methylphenylboronic acid: Contains nitro groups instead of amino groups, which significantly alters its reactivity and applications.
Uniqueness: 3,5-Diamino-2-methylphenylboronic acid is unique due to the presence of both amino and methyl groups, which enhance its reactivity and potential for forming diverse chemical bonds. This makes it particularly valuable in synthetic chemistry and potential biomedical applications .
Properties
IUPAC Name |
(3,5-diamino-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZIDOFFEZCZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)N)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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